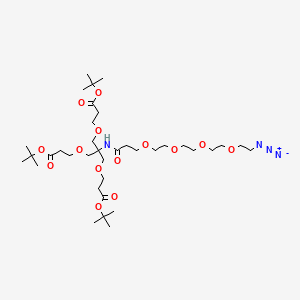

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

説明

特性

IUPAC Name |

tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDPDERWOTZNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane: A Trifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a novel, heterotrifunctional PEG-based linker molecule engineered for advanced applications in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its utility in bioconjugation and targeted protein degradation. Detailed experimental protocols for its application, including bioconjugation via click chemistry and subsequent deprotection steps, are presented. Furthermore, this document summarizes key quantitative data for representative PROTACs utilizing PEG linkers and visualizes the underlying biological pathways and experimental workflows to facilitate its adoption in research and development.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, with PROTACs at the forefront of this innovation. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The efficacy of a PROTAC is critically dependent on the linker connecting the target protein-binding ligand and the E3 ubiquitin ligase-binding ligand. This compound offers a unique trifunctional architecture, featuring an azide group for bioorthogonal conjugation, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and three protected carboxylic acid functionalities that can be unmasked for further conjugation or to modulate physicochemical properties.

Structure and Physicochemical Properties

This compound is a branched molecule with a defined chemical structure. The central core is functionalized with a PEG4 chain terminating in an azide group and an amide linkage to a trifunctional moiety containing three t-butoxycarbonyl protected carboxylic acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₆N₄O₁₄ | [1] |

| Molecular Weight | 778.94 g/mol | [1] |

| Purity | >96% | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | General knowledge from similar compounds |

Applications in Bioconjugation and PROTAC Synthesis

The unique trifunctional nature of this linker makes it a versatile tool for constructing complex biomolecules and PROTACs.

-

Click Chemistry: The terminal azide group allows for highly efficient and specific conjugation to alkyne-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal reaction is widely used for its high yield and compatibility with a broad range of functional groups.

-

PROTAC Synthesis: This linker is particularly well-suited for the synthesis of PROTACs. The azide can be reacted with an alkyne-functionalized E3 ligase ligand or target protein ligand. Following conjugation, the three t-butoxycarbonyl groups can be deprotected to yield carboxylic acids. These can then be used to attach another ligand or to modulate the overall properties of the PROTAC, such as solubility and cell permeability. The branched structure may also offer advantages in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.[2]

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary for specific substrates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol describes the conjugation of an alkyne-functionalized ligand (e.g., an E3 ligase ligand or a target protein binder) to the azide terminus of the linker.

Materials:

-

This compound

-

Alkyne-functionalized ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve the alkyne-functionalized ligand (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent mixture (e.g., DMSO:water 4:1).

-

In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.

Deprotection of t-Butoxycarbonyl (Boc) Groups

This protocol describes the removal of the t-butyl ester protecting groups to reveal the three carboxylic acid functionalities.

Materials:

-

Boc-protected conjugate from step 4.1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and TFA under reduced pressure.

-

The resulting trifunctional carboxylic acid can be used directly in the next step or purified as needed.

Amide Coupling to the Deprotected Carboxylic Acids

This protocol describes the conjugation of an amine-containing ligand to one or more of the deprotected carboxylic acids.

Materials:

-

Trifunctional carboxylic acid from step 4.2

-

Amine-containing ligand

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve the trifunctional carboxylic acid (1 equivalent) and the amine-containing ligand (1-3 equivalents, depending on the desired degree of substitution) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents per carboxylic acid to be coupled) to the mixture.

-

Add the base (e.g., DIPEA, 2-3 equivalents per carboxylic acid) to the reaction.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The final PROTAC is then purified by preparative HPLC.

Quantitative Data for PEGylated PROTACs

The following tables summarize representative quantitative data for PROTACs that utilize PEG linkers. This data illustrates the impact of linker composition and length on key performance indicators such as degradation efficiency and pharmacokinetic properties.

Table 2: In Vitro Degradation Efficacy of Representative PEGylated PROTACs

| PROTAC | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| ARV-110 | Androgen Receptor | CRBN | Proprietary PEG | ~1 | >95 | VCaP | [3] |

| ARV-471 | Estrogen Receptor | CRBN | Proprietary PEG | <1 | >90 | MCF7 | [3] |

| MZ1 | BRD4 | VHL | Alkyl/PEG | ~26 | >90 | HeLa | [3] |

| BETd-260 | BET | CRBN | PEG | 0.009 | >95 | RS4;11 | [4] |

Table 3: Pharmacokinetic Properties of a Representative PEGylated PROTAC

| PROTAC | Administration | t₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Species | Reference |

| ARV-110 | Oral | 4.9 | 1042 | 6848 | 39 | Rat | Preclinical data |

Visualization of Pathways and Workflows

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of a PROTAC

The diagram below outlines the key steps in the synthesis of a PROTAC using this compound.

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a highly versatile and enabling chemical tool for the development of advanced therapeutics. Its unique trifunctional architecture provides researchers with expanded possibilities for creating sophisticated PROTACs and other complex biomolecular constructs. The combination of a bioorthogonal azide handle, a beneficial PEG spacer, and latent carboxylic acid functionalities offers a powerful platform for fine-tuning the properties of next-generation drug candidates. This guide provides the foundational knowledge and practical protocols to facilitate the integration of this innovative linker into drug discovery and development programs.

References

An In-depth Technical Guide to "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" (CAS 1421933-29-0) is a specialized, branched polyethylene glycol (PEG) derivative designed for advanced applications in bioconjugation and drug development. Its unique trifurcated structure, featuring a terminal azide and three protected carboxylic acid functionalities, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its primary application as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. While specific published data for this exact molecule is not yet available, this document details the well-established chemical principles and experimental methodologies based on analogous structures, providing a robust framework for its utilization in research and development.

Introduction: A Multifunctional Tool for Bioconjugation

"this compound" is a heterobifunctional linker engineered to facilitate the precise assembly of complex biological constructs. Its molecular architecture is defined by two key features:

-

A Terminal Azide Group (N₃): This functionality serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide group can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent linkage to molecules bearing a corresponding alkyne or strained alkyne group.[1]

-

Three t-Butoxycarbonyl (Boc)-Protected Carboxylic Acids: The branched core terminates in three carboxylic acid groups, which are temporarily masked by t-butyl ester protecting groups.[2][3] These protecting groups can be efficiently removed under acidic conditions to reveal the free carboxylic acids, which can then be coupled to amine-containing molecules via standard amide bond formation.[2][4]

The PEG4 spacer arm imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, which can enhance the solubility and pharmacokinetic profile of the final conjugate.[5]

Core Application: PROTAC Synthesis

The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs).[6] A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

The branched nature of "this compound" makes it particularly suitable for creating multivalent PROTACs or for attaching multiple copies of a molecule to a central scaffold.

General Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to act again.

Experimental Protocols

While specific protocols for "this compound" are not available in the peer-reviewed literature, the following represents a standard, modular workflow for its use in PROTAC synthesis. This approach involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Representative Experimental Workflow for PROTAC Synthesis

The synthesis can be conceptualized in three main stages:

-

Deprotection: Removal of the t-butyl ester groups to expose the carboxylic acids.

-

Amide Coupling: Formation of an amide bond between one of the deprotected carboxylic acids and an amine-functionalized ligand (either for the POI or the E3 ligase).

-

Click Chemistry: Ligation of the azide-terminated linker to the second ligand, which has been functionalized with an alkyne group.

Detailed Methodologies

Protocol 1: Deprotection of t-Butyl Esters

-

Dissolve "this compound" in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting deprotected linker can often be used directly in the next step.

Protocol 2: Amide Coupling

-

Dissolve the deprotected linker from Protocol 1 (1.0 equivalent) and an amine-functionalized ligand (e.g., for an E3 ligase, 1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the intermediate product by flash chromatography or preparative HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-linker-ligand intermediate from Protocol 2 (1.0 equivalent) and an alkyne-modified second ligand (e.g., for the POI, 1.0 equivalent) in a solvent mixture such as 1:1 t-butanol and water.

-

Add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data (Based on Analogous Branched Linkers)

While no specific quantitative data exists for PROTACs synthesized with this particular linker, the following table summarizes performance data for a well-characterized trivalent PROTAC (SIM1), which utilizes a branched core structure. This data is presented to illustrate the potential efficacy achievable with multivalent PROTAC design.

| PROTAC | Linker Type | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| SIM1 | Branched (Trivalent) | BRD4 | VHL | HEK293 | 0.7 | >95 |

| BRD2 | VHL | HEK293 | 1.1 | >95 | ||

| BRD3 | VHL | HEK293 | 3.3 | >95 | ||

| MZ1 | Linear (Bivalent) | BRD4 | VHL | HeLa | ~25 | >90 |

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ represents the maximum percentage of protein degradation achievable.

Conclusion

"this compound" is a promising and versatile chemical tool for the construction of complex bioconjugates. Its primary utility lies in the synthesis of multivalent or multi-component drug delivery systems, most notably PROTACs. The orthogonal reactivity of its azide and protected carboxylate groups allows for a controlled, stepwise assembly of the final molecule. While direct experimental data for this specific linker remains to be published, the established protocols and principles of bioconjugation provide a clear path for its successful implementation in the development of novel therapeutics and research agents. Researchers are encouraged to adapt the provided representative protocols and optimize conditions for their specific molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Multi-arm PEG | BroadPharm [broadpharm.com]

- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 1421933-29-0 | BroadPharm [broadpharm.com]

- 6. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

"Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane, a versatile heterobifunctional linker for advanced applications in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Quantitative and identifying information for this compound is summarized below.

| Property | Value | Citations |

| CAS Number | 1421933-29-0 | [1][][3][4] |

| Molecular Weight | 778.94 g/mol | [3][4] |

| Molecular Formula | C36H66N4O14 | [3][4] |

| Purity | >96% | [3] |

| Appearance | Solid powder | [4] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [4] |

Overview and Applications

This compound is a branched polyethylene glycol (PEG) derivative that serves as a linker in the synthesis of complex biomolecules.[5] Its key features include:

-

An Azide Group (N3): This functional group enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[6] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[6]

-

A Branched PEG4 Spacer: The hydrophilic tetraethylene glycol (PEG4) chain enhances the solubility of the resulting conjugates in aqueous media.[5]

-

Three t-Butoxycarbonyl (t-Boc) Protected Carboxylic Acid Groups: These groups can be deprotected under mild acidic conditions to yield three free carboxylic acids, which can then be conjugated to amine-containing molecules.[5]

This trifunctional nature makes it a valuable tool in the development of PROTACs, where it can link a target protein-binding ligand and an E3 ligase-binding ligand.[6]

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Optimization may be required for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of the linker to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

-

Solvent: Deionized water, PBS buffer, or a mixture with a co-solvent like DMSO or DMF for poorly soluble reactants.[7]

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.[7]

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.[7]

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.[7]

-

Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water or DMSO.[7]

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).[7]

-

Add this compound (1.1-1.5 equivalents).[7]

-

Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).[7]

-

Prepare a catalyst premix by combining the Copper(II) Sulfate and ligand solutions.[7]

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the catalyst premix (0.05-0.1 equivalents of CuSO₄) to the reaction mixture.[7]

-

Immediately add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).[7]

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.[8]

-

-

Purification:

-

Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

-

Deprotection of t-Butyl Esters

This protocol describes the removal of the t-butyl protecting groups to reveal the free carboxylic acids.

Materials:

-

t-Butyl ester-protected conjugate from the previous step

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup:

-

Dissolve the t-butyl ester-protected conjugate in DCM.

-

Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM and TFA).[9]

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 1-5 hours.[9]

-

Monitor the deprotection by LC-MS until the starting material is fully consumed.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

-

The resulting crude product containing the free carboxylic acids can be used in the next step, often without further purification. If necessary, the product can be purified by dissolving the residue in a minimal amount of DCM and precipitating it in a cold non-polar solvent like diethyl ether.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.

Caption: General workflow for PROTAC synthesis using the linker.

References

The Role of PEG Linkers in Improving Drug Solubility: An In-depth Technical Guide

Executive Summary

A significant challenge in pharmaceutical development is the poor aqueous solubility of many promising drug candidates, which can severely limit their bioavailability and therapeutic efficacy.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to overcome this hurdle.[2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the mechanisms, quantitative impact, and experimental protocols related to the use of PEG linkers for enhancing drug solubility. By forming a hydrophilic shield around the drug molecule, PEG linkers can dramatically increase aqueous solubility, improve drug stability, and prolong circulation time.[2][3] This guide details the core principles of PEGylation, presents quantitative data on solubility enhancement for key drugs like paclitaxel and curcumin, provides detailed experimental methodologies, and illustrates key workflows and concepts through diagrams.

Core Mechanisms of Solubility Enhancement

The remarkable ability of PEGylation to increase the solubility of hydrophobic drugs stems from the intrinsic physicochemical properties of the PEG polymer.

-

Inherent Hydrophilicity: PEG is a synthetic polymer composed of repeating ethylene oxide units (-CH₂–CH₂–O–), which are hydrophilic and capable of forming hydrogen bonds with water molecules.[3] When conjugated to a poorly soluble drug, the PEG chain imparts its hydrophilic nature to the entire molecule, thereby increasing its affinity for aqueous environments.[3]

-

Formation of a Hydration Shell: The flexible PEG chain creates a dynamic "hydration shell" or a "water cloud" around the drug molecule.[4] This steric hindrance not only improves solubility but also provides a protective barrier that can reduce aggregation and precipitation of the drug.[5]

-

Amphiphilic Nature: The conjugation of a hydrophilic PEG chain to a hydrophobic drug molecule creates an amphiphilic construct. These conjugates can self-assemble into micelle-like nanoparticles, which can further enhance the solubility and stability of the drug in aqueous solutions.[6]

Quantitative Impact of PEGylation on Drug Solubility

The effect of PEGylation on drug solubility can be substantial, often leading to several orders of magnitude increase in aqueous solubility. The extent of this enhancement is influenced by factors such as the molecular weight of the PEG, its architecture (linear vs. branched), and the nature of the drug molecule itself.[5]

Below are tables summarizing the quantitative impact of PEGylation on the solubility of two model poorly soluble drugs: paclitaxel and curcumin.

Table 1: Quantitative Impact of PEGylation on Paclitaxel Solubility

| PEG Derivative/Formulation | Solubility Enhancement | Reference(s) |

| PEG (5 kDa)-Succinyl | > 66,000-fold increase in aqueous solubility | [5] |

| PEGylated Liposomal Formulation | Enhanced solubility and stability | [7][8] |

| PEG-HSA Nanosuspension (Solid Dispersion) | Improved dissolution rate and apparent solubility | [9] |

| Complex with Hyaluronic Acid (as a biomaterial) | Greatly enhanced solubility (60.2 mg/ml) | [10] |

Table 2: Quantitative Impact of PEGylation on Curcumin Solubility

| PEG Derivative/Formulation | Solubility Enhancement | Reference(s) |

| PEG 6000 (Solid Dispersion) | Over 20-fold increase in solubility | [11] |

| PEG 400 (Solid Dispersion with MgO) | Highest recovery and solubility in water and 0.1 N HCl | [12] |

| PEG 600 derivative (PEG600-Curc) | Water-soluble conjugate | [13][14] |

| PEG 4000 and PEG 6000 (Solid Dispersions) | Significantly greater solubility and dissolution | [3] |

| PEG-CUR complex (Solidly dispersed) | 98% more solubility compared to pure curcumin (25.3 µg/ml vs 0.432µg/ml) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful PEGylation of a drug and the accurate assessment of its enhanced solubility.

General Protocol for PEGylation of a Small Molecule Drug with a Primary Amine

This protocol outlines a standard procedure for conjugating a drug containing a primary amine group with an N-hydroxysuccinimide (NHS)-ester activated PEG.

Materials and Reagents:

-

Poorly soluble drug with a primary amine (-NH₂) functional group

-

Methoxy-PEG-NHS (mPEG-NHS) of desired molecular weight

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

-

Quenching reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC)

-

Analytical instruments: HPLC, LC-MS, NMR

Procedure:

-

Drug Solubilization: Dissolve the drug in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

-

PEG Activation and Dissolution: Dissolve the mPEG-NHS in the reaction buffer (PBS, pH 7.4-8.0) immediately before use to prevent hydrolysis.

-

Conjugation Reaction:

-

Slowly add the drug stock solution to the stirring mPEG-NHS solution. A typical molar excess of PEG to the drug is 1.2 to 3 equivalents.

-

Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

-

Monitor the reaction progress by HPLC or LC-MS to confirm the formation of the PEG-drug conjugate and the consumption of the starting materials.

-

-

Quenching the Reaction: Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 10-50 mM to react with any unreacted mPEG-NHS. Allow reacting for 30-60 minutes at room temperature.

-

Purification:

-

Purify the PEG-drug conjugate from unreacted drug, excess PEG, and byproducts using SEC or RP-HPLC.

-

For SEC, the larger PEG-drug conjugate will elute before the smaller, unreacted molecules.

-

For RP-HPLC, the elution profile will depend on the hydrophobicity of the drug and the PEGylated conjugate.

-

-

Characterization and Analysis:

-

Confirm the identity and purity of the final product using LC-MS and NMR.

-

Quantify the concentration of the purified PEG-drug conjugate using a suitable analytical method (e.g., UV-Vis spectrophotometry based on the drug's absorbance).

-

Protocol for Synthesis of a Water-Soluble PEG-Curcumin Conjugate

This protocol is adapted from the direct esterification of curcumin with PEG-diacid.[14]

Materials and Reagents:

-

Curcumin

-

Poly(ethylene glycol) diacid (e.g., PEG 600 diacid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Toluene

-

Freshly distilled Dichloromethane (DCM)

-

Cold Diethyl Ether

Procedure:

-

Drying of Reactants: In a reaction flask, dry the PEG-diacid and curcumin by azeotropic distillation with anhydrous toluene.

-

Reaction Setup: Add DMAP and freshly distilled DCM to the dried reactants.

-

Initiation of Reaction: Add DCC to the resulting suspension, followed by additional DCM.

-

Reaction Conditions: Carry out the reaction at room temperature with stirring for 48 hours.

-

Precipitation: Concentrate the reaction mixture and precipitate the product in cold diethyl ether.

-

Purification: The precipitated product can be further purified to remove unreacted starting materials and byproducts.

Shake-Flask Method for Solubility Assessment

This is a standard method to determine the equilibrium solubility of a compound.

Materials and Reagents:

-

Native drug and PEG-drug conjugate

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vials

-

Shaking incubator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the compound (native drug or PEG-drug conjugate) to a vial containing a known volume of the aqueous buffer to create a slurry.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Quantification: Carefully collect a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved drug using a validated analytical method like HPLC-UV.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to PEGylation for solubility enhancement.

Conclusion

PEGylation stands as a powerful and versatile platform technology for addressing the significant challenge of poor drug solubility in pharmaceutical development. The covalent attachment of PEG linkers fundamentally alters the physicochemical properties of hydrophobic drugs, leading to dramatic improvements in their aqueous solubility, stability, and pharmacokinetic profiles. This in-depth guide has provided the core principles, quantitative evidence, and detailed experimental protocols to empower researchers in the rational design and application of PEGylation strategies. By leveraging the principles and methodologies outlined herein, scientists can unlock the full therapeutic potential of a wide range of poorly soluble drug candidates, ultimately accelerating the development of novel and more effective medicines.

References

- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Graphviz [graphviz.org]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Improved solubility and corneal permeation of PEGylated curcumin complex used for the treatment of ophthalmic bacterial infections | PLOS One [journals.plos.org]

- 12. pjnonline.org [pjnonline.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pegylated Curcumin Derivative: Water-Soluble Conjugates with Antitumor and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of protein modification, offering a suite of highly efficient, selective, and biocompatible reactions for covalently labeling and engineering proteins.[1][2] This guide provides a comprehensive overview of the core principles, key reactions, and practical applications of click chemistry in protein science and drug development.

Core Principles of Click Chemistry in Bioconjugation

The foundation of click chemistry lies in a set of criteria defined by K.B. Sharpless, which outlines reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[2] In the context of protein modification, the most critical feature is bioorthogonality .[3] This means the reacting chemical groups (e.g., azides and alkynes) are abiotic and do not interact with or interfere with native biological processes, ensuring the selective labeling of the target protein.[1][4]

The general workflow for protein modification using click chemistry involves a two-step process:

-

Incorporation of a bioorthogonal handle: An unnatural amino acid bearing a unique functional group (e.g., an azide or alkyne) is introduced into the protein of interest.[1][5] This can be achieved through metabolic labeling, solid-phase peptide synthesis, or genetic code expansion.[1][2]

-

Chemoselective ligation: A probe molecule containing the complementary bioorthogonal group is introduced, which then selectively and covalently links to the modified protein.[5]

Key Click Chemistry Reactions for Protein Modification

Three primary classes of click reactions have found widespread use in protein modification: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile click reaction that involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.[2][6]

Key Features:

-

High Efficiency: CuAAC reactions are known for their high yields, often approaching quantitative conversion.[6]

-

Selectivity: The reaction is highly specific between the azide and alkyne groups, minimizing off-target reactions.[6][7]

-

Versatility: It can be performed in both aqueous and organic solvents, making it adaptable to various experimental conditions.[6]

Considerations: The requirement of a copper(I) catalyst can be a drawback for in vivo applications due to its potential cytotoxicity.[8][9] However, the use of accelerating and stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA), can mitigate this issue by protecting cells from oxidative damage and enhancing reaction rates.[8][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[4][11] The driving force for this reaction is the release of ring strain in the cyclooctyne.[4][11]

Key Features:

-

Biocompatibility: The absence of a cytotoxic metal catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[11][12]

-

High Selectivity: Like CuAAC, SPAAC is highly selective for the azide and alkyne partners.[]

Considerations: The reaction kinetics of SPAAC are generally slower than CuAAC.[14] However, the development of more reactive cyclooctynes, such as those with electron-withdrawing groups, has significantly increased the reaction rates.[12]

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The inverse electron-demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal reaction that occurs between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne).[15][16]

Key Features:

-

Exceptionally Fast Kinetics: IEDDA reactions are among the fastest known bioorthogonal reactions, with rate constants several orders of magnitude higher than SPAAC.[16][17] This allows for rapid labeling even at low reactant concentrations.

-

Catalyst-Free: Like SPAAC, IEDDA reactions do not require a catalyst, making them suitable for in vivo applications.[16]

Considerations: The synthesis of the required tetrazine and strained dienophile reagents can be more complex compared to the components for CuAAC and SPAAC.

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction for a specific application often depends on a trade-off between reaction kinetics and biocompatibility. The following table summarizes the typical second-order rate constants for the key click chemistry reactions used in protein modification.

| Reaction Type | Typical Rate Constants (M⁻¹s⁻¹) | Biocompatibility | Key Kinetic Influences |

| CuAAC | 10¹ - 10³ | Moderate (cytotoxicity of Cu(I)) | Catalyst system (copper source, ligand), solvent, accelerating agents.[18] |

| SPAAC | 10⁻³ - 10¹ | High (copper-free) | Ring strain of the cycloalkyne, solvent.[14][18] |

| IEDDA | 1 - 10⁶ | High (catalyst-free) | Structure of the tetrazine and dienophile.[17][19] |

Experimental Protocols

This section provides detailed methodologies for the three key click chemistry reactions for protein modification.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Azide-functionalized fluorescent dye (e.g., Azide-fluor 488).

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).[14]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).[14]

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared).[14]

-

Aminoguanidine hydrochloride stock solution (1 M in water).[14]

-

DMSO (for dissolving the dye).[14]

Procedure:

-

Prepare Reagents:

-

Reaction Setup:

-

To the solution of the alkyne-modified protein, add the desired amount of the azide-dye. A 5 to 10-fold molar excess of the dye over the protein is common.[14]

-

Add the copper-ligand premix to the protein-dye mixture.

-

Add aminoguanidine to a final concentration of 5 mM.[14]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[14]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[14]

-

-

Purification:

-

Purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.[14]

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

This protocol outlines the labeling of an azide-modified protein with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.[20]

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[20]

-

DBCO-PEG-Fluorophore.[20]

-

Anhydrous DMSO.[20]

-

Size-exclusion chromatography columns for purification.[20]

Procedure:

-

Prepare Reagents:

-

Dissolve the DBCO-PEG-Fluorophore in anhydrous DMSO to create a stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

In a reaction tube, add the azide-modified protein solution.[20]

-

Add the DBCO-PEG-Fluorophore stock solution to the protein solution. A 2- to 4-fold molar excess of the DBCO reagent is a good starting point.[20] The final DMSO concentration should be kept below 5% (v/v).[20]

-

Gently mix the reaction components.[20]

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours.[20]

-

-

Purification:

-

Remove the excess, unreacted DBCO-reagent by size-exclusion chromatography.

-

Protocol for Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes the labeling of a protein modified with a strained alkene (e.g., trans-cyclooctene, TCO) with a tetrazine-functionalized probe.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Tetrazine-functionalized fluorescent dye.

-

DMSO (for dissolving the dye).

-

Size-exclusion chromatography columns for purification.

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the tetrazine-dye in DMSO (e.g., 1 mM).

-

-

Reaction Setup:

-

To the solution of the TCO-modified protein, add a 1.5 to 3-fold molar excess of the tetrazine-dye stock solution.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's color.

-

-

Purification:

-

Purify the labeled protein using size-exclusion chromatography to remove any unreacted tetrazine-dye.

-

Visualizing Click Chemistry Concepts

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway Investigation

Caption: Investigating a signaling pathway using a click-labeled protein.

Experimental Workflow for Protein Labeling

Caption: A generalized experimental workflow for protein labeling via click chemistry.

Logical Relationship of Click Chemistry Reactions

Caption: Decision tree for selecting a click chemistry method for protein modification.[20]

Applications in Research and Drug Development

Click chemistry has become an indispensable tool in various areas of protein research and drug development.

-

Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the enrichment and identification of specific protein classes from complex biological samples.[21][22] ABPP, for instance, uses clickable probes to tag and identify active enzymes in their native environment.[3]

-

Drug Discovery and Development: Click chemistry facilitates the synthesis of compound libraries for high-throughput screening of enzyme inhibitors and the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[23][] The "click-to-release" strategy allows for the controlled release of drugs at the target site.[15]

-

Molecular Imaging: The ability to attach fluorescent dyes or other imaging agents to proteins with high specificity has revolutionized the study of protein localization, trafficking, and dynamics within living cells.[][25]

-

Post-Translational Modification (PTM) Analysis: Clickable analogs of metabolites can be used to study dynamic PTMs such as glycosylation, palmitoylation, and myristoylation.[26][27]

Conclusion

Click chemistry provides a robust and versatile platform for the precise modification of proteins. The choice between CuAAC, SPAAC, and IEDDA depends on the specific experimental requirements, particularly the need for biocompatibility versus rapid reaction kinetics. As new bioorthogonal reactions and probes continue to be developed, the applications of click chemistry in understanding protein function and advancing therapeutic strategies are set to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bachem.com [bachem.com]

- 3. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 16. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 25. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Click Chemistry in Detecting Protein Modification | Springer Nature Experiments [experiments.springernature.com]

- 27. info.gbiosciences.com [info.gbiosciences.com]

Methodological & Application

Application Notes: Utilizing Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane in Copper(I)-Catalyzed Click Chemistry

These application notes provide a detailed protocol for the use of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane," a functionalized polyethylene glycol (PEG) linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This specific linker possesses a terminal azide group for click chemistry conjugation, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a protected carboxylic acid moiety in the form of a tri-(t-butoxycarbonylethoxymethyl)-methane group, which can be deprotected post-conjugation for further functionalization.

This protocol is intended for researchers, scientists, and drug development professionals for the bioconjugation of molecules such as peptides, proteins, or small molecule drugs.

Principle of the Reaction

The core of this protocol is the CuAAC reaction, a highly efficient and specific reaction between the terminal azide of the PEG linker and a terminal alkyne on a target molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The resulting product is a stable triazole linkage.

Experimental Protocols

Materials and Reagents

-

This compound

-

Alkyne-functionalized molecule of interest (e.g., a peptide or small molecule)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand

-

Solvents: Anhydrous, degassed solvents such as a mixture of t-butanol and water, or dimethylformamide (DMF).

-

Reaction vials

-

Stir plate and stir bars

-

Nitrogen or Argon gas supply for inert atmosphere

-

Thin Layer Chromatography (TLC) plates for reaction monitoring

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer for characterization

General Protocol for CuAAC Reaction

This protocol describes a general procedure for the conjugation of the azido-PEG4 linker to an alkyne-containing molecule. The reaction scale and solvent system may need to be optimized based on the specific properties of the alkyne-functionalized molecule.

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-functionalized molecule in an appropriate solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in deionized water) and sodium ascorbate (e.g., 1 M in deionized water).

-

Prepare a stock solution of the TBTA ligand in a compatible organic solvent (e.g., DMF or DMSO).

-

-

Reaction Setup:

-

In a clean, dry reaction vial, dissolve the alkyne-functionalized molecule (1 equivalent).

-

Add the this compound (1.1 to 1.5 equivalents).

-

If using a ligand, add TBTA (0.1 to 0.3 equivalents).

-

Add the chosen solvent system (e.g., a 3:1 mixture of t-butanol:water).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the Reaction:

-

Add the sodium ascorbate solution (5 equivalents) to the reaction mixture.

-

Add the copper(II) sulfate solution (0.1 to 0.2 equivalents) to the reaction mixture. The solution may turn a pale yellow or green color.

-

Seal the reaction vial and stir the mixture at room temperature. Protect the reaction from light.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

-

The reaction is typically complete within 4 to 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, the crude product can be purified. A common method is to dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Alternatively, for biomolecules, purification is often achieved using preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

-

Deprotection of the t-butoxycarbonyl Groups (Post-Conjugation)

The tri-(t-butoxycarbonylethoxymethyl)-methane group serves as a protected carboxylic acid. The t-butoxycarbonyl (Boc) groups can be removed under acidic conditions to reveal the free carboxylic acid, which can then be used for further conjugation (e.g., amide bond formation).

-

Procedure:

-

Dissolve the purified conjugate in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the TFA and solvent under reduced pressure.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the CuAAC reaction protocol. Actual results may vary depending on the specific substrates used.

| Parameter | Value | Notes |

| Reactant Ratio | 1.1 - 1.5 equivalents of Azide to Alkyne | An excess of the azide component can help drive the reaction to completion. |

| Catalyst Loading | 10 - 20 mol% CuSO₄ | Higher catalyst loading can increase the reaction rate but may lead to side products or difficulties in removal. |

| Reducing Agent | 5 equivalents of Sodium Ascorbate | A significant excess of the reducing agent is used to maintain the copper in its active Cu(I) state. |

| Ligand Loading | 10 - 30 mol% TBTA | The ligand protects the Cu(I) from oxidation and disproportionation, increasing the reaction's efficiency. |

| Reaction Temperature | Room Temperature (20-25 °C) | CuAAC reactions are typically efficient at room temperature. |

| Reaction Time | 4 - 24 hours | Reaction time is dependent on the reactivity of the substrates and the reaction scale. Monitored by TLC or LC-MS. |

| Typical Yield | > 90% | CuAAC reactions are known for their high yields. |

| Purity (after HPLC) | > 95% | The purity of the final conjugate after purification. |

Visualizations

Caption: Workflow for a typical CuAAC reaction.

Caption: Formation of a triazole linkage via CuAAC.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][] This reaction facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread application in bioconjugation, drug discovery, and materials science.[1][]

This document provides detailed application notes and a comprehensive experimental protocol for the use of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane in CuAAC reactions. This branched, polyethylene glycol (PEG)-based reagent is particularly valuable as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The azide group serves as a handle for the CuAAC reaction, while the tri-(t-butoxycarbonylethoxymethyl)-methane moiety offers a versatile scaffold for the attachment of other molecular entities after deprotection of the t-butyl groups.[3][4] The integrated PEG4 linker enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.

Applications

The unique structural features of this compound make it a versatile tool for a range of applications, including:

-

PROTAC Synthesis: The primary application of this reagent is in the construction of PROTACs, where it can link a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.[1]

-

Bioconjugation: It can be used to attach molecules of interest (e.g., fluorescent dyes, biotin, or small molecule drugs) to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with a terminal alkyne.

-

Drug Delivery: The PEG linker can improve the solubility and stability of hydrophobic drugs, making this reagent useful in the development of drug delivery systems.[5]

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

Chemical Structure

This compound Molecular Formula: C₃₆H₆₆N₄O₁₄[6] Molecular Weight: 778.94 g/mol [6]

Experimental Protocols

This section provides a general protocol for the CuAAC reaction using this compound and a generic alkyne-containing molecule. Optimization of reaction conditions may be necessary depending on the specific substrates.

Materials and Reagents

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-stabilizing ligand

-

Solvent: Degassed, anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of water and a co-solvent like t-butanol. The choice of solvent will depend on the solubility of the reactants.

Stock Solution Preparation

-

This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

-

Alkyne-Molecule: Prepare a 10 mM stock solution in a compatible solvent.

-

Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

-

TBTA/THPTA Ligand: Prepare a 50 mM stock solution in DMSO (for TBTA) or water (for THPTA).

General CuAAC Reaction Protocol

-

To a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

-

Add the this compound stock solution (1.1 - 1.5 equivalents).

-

Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

-

If using a ligand, add the TBTA or THPTA stock solution to the reaction mixture (typically 1 equivalent relative to CuSO₄).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

-

In a separate microcentrifuge tube, premix the Copper(II) Sulfate stock solution (0.1 equivalents) with the ligand solution if used.

-

Initiate the reaction by adding the copper sulfate (or copper/ligand premix) to the reaction vial.

-

Immediately add the freshly prepared sodium ascorbate solution (0.5 - 1.0 equivalent).

-

Stir the reaction at room temperature for 1-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA.

-

The crude product can be purified by an appropriate method such as preparative HPLC or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions involving PEGylated azides from the literature. Note that these are examples with analogous compounds, and yields may vary for the specific reaction with this compound.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Alkyne-modified oligonucleotide | Biotin-Azide | Cu(I) precomplexed | Not specified | 4 | ~100 | [5] |

| Alkyne-modified oligonucleotide | PEG-Azide | Cu(I) precomplexed | Not specified | 4 | 86 | [5] |

| Phenylacetylene | Benzyl azide | CuSO₄, Sodium Ascorbate | H₂O/MeCN | Not specified | >95 | [7] |

| ¹⁸F-PEG-alkyne | RGD-azide peptide | Copper(II) acetate, NaAsc | H₂O/MeCN | Not specified | Not specified | [7] |

| Propargyl alcohol | Fluorogenic azide | CuSO₄, THPTA, Sodium Ascorbate | Buffer | 1 | Quantitative | [8] |

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme

Caption: General scheme of the CuAAC reaction.

Experimental Workflow for CuAAC

Caption: Step-by-step experimental workflow for CuAAC.

Logical Relationship for PROTAC Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. This compound, 1421933-29-0 | BroadPharm [broadpharm.com]

- 5. glenresearch.com [glenresearch.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Antibody-drug conjugate (ADC) development with "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" for the development of antibody-drug conjugates (ADCs). This novel, branched polyethylene glycol (PEG) linker is designed to enable a high drug-to-antibody ratio (DAR) while maintaining favorable physicochemical properties of the resulting ADC.

"this compound" is a heterobifunctional linker featuring a terminal azide group for bioorthogonal "click" chemistry conjugation and three t-butoxycarbonyl (Boc)-protected carboxylic acid groups.[1][2] This unique trifunctional design allows for the attachment of up to three drug molecules per linker, which can then be conjugated to an antibody. The PEG4 spacer enhances hydrophilicity, which can improve solubility and stability of the final ADC construct.[3][4]

This document outlines the conceptual framework, detailed experimental protocols, and expected outcomes for the synthesis, purification, and characterization of ADCs using this advanced linker technology. While specific data for this exact linker in an ADC construct is not yet publicly available, the provided protocols and data are based on established methodologies for structurally similar branched PEG linkers used in ADC development.[5][6]

Data Presentation: Anticipated Performance of ADCs with Branched PEG Linkers

Branched PEG linkers are employed to increase the DAR, which can lead to enhanced potency.[7][8] The following table summarizes representative quantitative data for ADCs constructed with analogous branched linkers, providing an expectation of performance.

| Parameter | ADC with Linear Linker (DAR 4) | ADC with Branched Linker (DAR 8) | Reference |

| Drug-to-Antibody Ratio (DAR) | ~4 | ~8 | [5][9] |

| Conjugation Efficiency | High | High | [10] |

| In Vitro Cytotoxicity (IC50) | Nanomolar range | Potentially lower Nanomolar range | [6] |

| Plasma Stability | High | High | [3] |

| In Vivo Efficacy | Tumor growth inhibition | Potentially enhanced tumor growth inhibition | [4] |

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using "this compound".

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the deprotection of the Boc groups on the linker and subsequent conjugation to a payload containing a suitable functional group (e.g., an amine) for amide bond formation.

Materials:

-

"this compound"

-

Cytotoxic drug with an amine functionality

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC system for purification

Procedure:

-

Deprotection of t-butyl esters:

-

Dissolve "this compound" in a solution of 50% TFA in DCM.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield the deprotected linker with three free carboxylic acid groups.

-

-

Drug Conjugation:

-

Dissolve the deprotected linker and the amine-containing cytotoxic drug in anhydrous DMF.

-

Add DIPEA to the solution to neutralize the trifluoroacetate salts and to act as a base.

-

Add PyBOP as a coupling reagent.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the resulting azide-functionalized drug-linker conjugate by reverse-phase HPLC.

-

Characterize the product by mass spectrometry to confirm the conjugation of three drug molecules to the linker.

-

Protocol 2: Antibody-Drug Conjugation via Click Chemistry

This protocol details the conjugation of the azide-functionalized drug-linker to an alkyne-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][12]

Materials:

-

Alkyne-modified monoclonal antibody (mAb)

-

Azide-functionalized drug-linker conjugate (from Protocol 1)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-functionalized drug-linker in DMSO.

-

Prepare fresh stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the alkyne-modified mAb with a molar excess of the azide-functionalized drug-linker.

-

Add the CuSO4 and THPTA solutions (pre-mixed) to the antibody-linker solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Gently mix and incubate at room temperature for 2-4 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC using a SEC column to remove unreacted drug-linker and other reagents.

-

The ADC can be buffer-exchanged into a suitable formulation buffer.

-

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

-

Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

-

The DAR is the molar ratio of the drug to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

-

Analyze the purified ADC by SEC-HPLC to determine the percentage of monomeric ADC and to quantify any aggregates.

3. In Vitro Cytotoxicity Assay:

-

Culture a cancer cell line that expresses the target antigen of the mAb.

-

Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).

-

Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Mandatory Visualizations

Experimental workflow for ADC synthesis.

General mechanism of action for an ADC.

Logical relationship of linker components.

References

- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery vehicles, diagnostic agents, and research tools. "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" is a heterobifunctional polyethylene glycol (PEG) linker designed for the precise and stable functionalization of nanoparticle surfaces. This linker features a terminal azide (N₃) group, which is a versatile handle for "click chemistry" reactions, and a tri-(t-butoxycarbonylethoxymethyl)-methane group at the other end. The PEG4 spacer enhances the biocompatibility and solubility of the modified nanoparticles, which can help to reduce non-specific protein binding and prolong circulation times in vivo.

This molecule is particularly relevant in the field of targeted protein degradation as a component of Proteolysis-Targeting Chimeras (PROTACs).[1] By attaching this linker to a nanoparticle, researchers can subsequently conjugate a PROTAC molecule, enabling the development of nanoparticle-based PROTAC delivery systems to enhance their therapeutic efficacy and overcome limitations such as poor solubility and cell permeability.[2][3]

These application notes provide detailed protocols for the surface modification of nanoparticles using "this compound" and subsequent conjugation of a target molecule via click chemistry.

Key Features and Applications

-

Enhanced Biocompatibility: The hydrophilic PEG spacer minimizes aggregation and reduces recognition by the immune system.

-

Versatile Bioconjugation: The terminal azide group allows for highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") reactions, enabling the attachment of a wide range of alkyne-modified molecules.[1]

-

PROTAC Delivery: Serves as a crucial linker for anchoring PROTAC molecules to nanoparticle surfaces, facilitating the development of advanced targeted protein degradation platforms.[2]

-

Applications in:

-

Targeted drug delivery.

-

Development of nanocarriers for PROTACs.

-

Medical imaging.

-

Biomedical sensing and diagnostics.

-

Experimental Protocols

Protocol 1: Surface Modification of Alkyne-Functionalized Nanoparticles

This protocol describes the covalent attachment of "this compound" to nanoparticles that have been pre-functionalized with alkyne groups.

Materials:

-

Alkyne-functionalized nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Deionized (DI) water or appropriate buffer

-

Organic solvent for dissolving the linker (e.g., DMSO, DMF)

-

Centrifuge and centrifuge tubes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).

-

Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 50 mM) and sodium ascorbate (e.g., 100 mM). If using, prepare a stock solution of THPTA (e.g., 50 mM).

-

-

Reaction Setup:

-

In a reaction vessel, disperse the alkyne-functionalized nanoparticles in DI water or a suitable buffer.

-

Add the "this compound" solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker relative to the estimated surface alkyne groups is recommended as a starting point.

-

If using THPTA, add the THPTA solution to the mixture, followed by the CuSO₄ solution.

-

Initiate the "click" reaction by adding the sodium ascorbate solution. The final concentrations in the reaction mixture should typically be in the range of 1-5 mM for CuSO₄ and 5-25 mM for sodium ascorbate.

-

-

Incubation:

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the functionalized nanoparticles by centrifugation to remove excess reagents. The speed and duration of centrifugation will depend on the size and density of the nanoparticles.

-

Remove the supernatant and resuspend the nanoparticle pellet in fresh DI water or buffer.

-

Repeat the washing step at least three times to ensure complete removal of unreacted linker and catalyst.

-

-

Storage:

-

Resuspend the purified nanoparticles in a suitable buffer for storage or immediate use in the next step.

-

Protocol 2: Conjugation of an Alkyne-Containing Molecule to Azide-Functionalized Nanoparticles

This protocol outlines the "click" chemistry-mediated conjugation of an alkyne-containing molecule (e.g., a PROTAC, fluorescent dye, or targeting ligand) to the azide-functionalized nanoparticles prepared in Protocol 1.

Materials:

-

This compound functionalized nanoparticles (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)

-

Deionized (DI) water or appropriate buffer

-

Centrifuge and centrifuge tubes

Procedure:

-

Reaction Setup:

-

Disperse the azide-functionalized nanoparticles in DI water or a suitable buffer.

-

Add the alkyne-containing molecule to the nanoparticle suspension. The molar ratio of the alkyne molecule to the available azide groups on the nanoparticle surface should be optimized based on the desired degree of functionalization.

-

Prepare fresh catalyst solutions as described in Protocol 1.

-

Add the THPTA solution (if used), followed by the CuSO₄ solution to the nanoparticle/alkyne mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation:

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the final conjugated nanoparticles using centrifugation as described in Protocol 1 to remove the catalyst and unreacted molecules.

-